molecular formula C12H10F2N2 B13007170 2-(Difluoromethyl)-6-phenylpyridin-3-amine

2-(Difluoromethyl)-6-phenylpyridin-3-amine

Cat. No.: B13007170
M. Wt: 220.22 g/mol
InChI Key: CPKNCLUVEFYAPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-phenylpyridin-3-amine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating reagents. This process can be achieved through various catalytic and non-catalytic methods . For instance, metal-based methods, such as those involving copper or silver catalysts, have been employed to transfer the CF2H group to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes that utilize efficient and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a promising approach for the industrial synthesis of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-phenylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-6-phenylpyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-phenylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethyl)-6-phenylpyridine: Similar in structure but lacks the amine group.

    2-(Trifluoromethyl)-6-phenylpyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    6-Phenylpyridin-3-amine: Lacks the difluoromethyl group.

Uniqueness

2-(Difluoromethyl)-6-phenylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability, lipophilicity, and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

2-(difluoromethyl)-6-phenylpyridin-3-amine

InChI

InChI=1S/C12H10F2N2/c13-12(14)11-9(15)6-7-10(16-11)8-4-2-1-3-5-8/h1-7,12H,15H2

InChI Key

CPKNCLUVEFYAPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)C(F)F

Origin of Product

United States

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